Cas no 788824-53-3 (N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine)

N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine is a protected derivative of thyronamine, featuring both Boc (tert-butoxycarbonyl) and TIPS (triisopropylsilyl) protecting groups. This compound is particularly valuable in synthetic organic chemistry for the controlled functionalization of thyronamine derivatives, enabling selective modifications while preserving reactive sites. The Boc group offers acid-labile protection for the amine, while the TIPS group provides steric shielding for the hydroxyl moiety, enhancing stability during synthetic operations. The iodine substituent further allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the synthesis of complex analogs. This reagent is well-suited for peptide and medicinal chemistry research, where precise protection and reactivity are critical.
N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine structure
788824-53-3 structure
商品名:N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine
CAS番号:788824-53-3
MF:C28H42NO4SiI
メガワット:611.62688
CID:1063144
PubChem ID:11585284

N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine 化学的及び物理的性質

名前と識別子

    • N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine
    • N-TERT-BUTOXYCARBONYL-O-TRIISOPROPYLSILYL 3-IODOTHYRONAMINE,COLOURLESS LIQUID
    • tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate
    • N-t-butoxycarbonyl-O-triisopropylsilyl-3-iodothyronamine
    • AGN-PC-00C3VT
    • N-(tert-Butoxycarbonyl)-4'-(triisopropylsilyloxy)-3-iodothyronamine
    • 788824-53-3
    • [2-[3-Iodo-4-[4-[[tris(1-methylethyl)silyl]oxy]phenoxy]phenyl]ethyl]carbamic Acid 1,1-Dimethylethyl Ester
    • FT-0664006
    • DTXSID10468955
    • SCHEMBL13886616
    • N-(tert-Butoxycarbonyl)-4'-(triisopropylsilyloxy)-3-iodothyronamine; [2-[3-Iodo-4-[4-[[tris(1-methylethyl)silyl]oxy]phenoxy]phenyl]ethyl]carbamic Acid 1,1-Dimethylethyl Ester;
    • インチ: InChI=1S/C28H42INO4Si/c1-19(2)35(20(3)4,21(5)6)34-24-13-11-23(12-14-24)32-26-15-10-22(18-25(26)29)16-17-30-27(31)33-28(7,8)9/h10-15,18-21H,16-17H2,1-9H3,(H,30,31)
    • InChIKey: XSNORFLDJDHTFB-UHFFFAOYSA-N
    • ほほえんだ: O=C(OC(C)(C)C)NCCc2ccc(Oc1ccc(O[Si](C(C)C)(C(C)C)C(C)C)cc1)c(I)c2

計算された属性

  • せいみつぶんしりょう: 611.19300
  • どういたいしつりょう: 611.19278g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 622
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.8Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: N/A
  • ふってん: 569.8±50.0 °C at 760 mmHg
  • フラッシュポイント: 298.4±30.1 °C
  • ようかいど: Chloroform (Slightly), Ethyl Acetate (Slightly)
  • PSA: 60.28000
  • LogP: 8.90940
  • じょうきあつ: 0.0±1.6 mmHg at 25°C

N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine セキュリティ情報

N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B690570-10mg
N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine
788824-53-3
10mg
$ 253.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-391429-5 mg
N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine,
788824-53-3
5mg
¥2,256.00 2023-07-11
TRC
B690570-5 mg
N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine
788824-53-3
5mg
$ 110.00 2022-01-10
TRC
B690570-25 mg
N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine
788824-53-3
25mg
$ 485.00 2022-01-10
TRC
B690570-5mg
N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine
788824-53-3
5mg
$ 138.00 2023-09-08
TRC
B690570-50mg
N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine
788824-53-3
50mg
$ 1068.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-391429-5mg
N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine,
788824-53-3
5mg
¥2256.00 2023-09-05
TRC
B690570-50 mg
N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine
788824-53-3
50mg
$ 875.00 2022-01-10
TRC
B690570-25mg
N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine
788824-53-3
25mg
$ 592.00 2023-04-18
TRC
B690570-10 mg
N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine
788824-53-3
10mg
$ 205.00 2022-01-10

N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine 合成方法

N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine 関連文献

N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamineに関する追加情報

Professional Introduction to N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine (CAS No. 788824-53-3)

N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine, with the CAS number 788824-53-3, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound serves as a crucial intermediate in the development of novel therapeutic agents, particularly those targeting metabolic and endocrine disorders. The structure of this molecule incorporates both protective and reactive functional groups, making it an invaluable tool for synthetic chemists.

The primary significance of N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine lies in its utility as a protecting group for the iodotyrosine moiety, which is a key structural component of thyroid hormones. The tert-butoxycarbonyl (Boc) group provides stability to the amine functionality, while the triisopropylsilyl (TIPS) group protects the iodine atom from unwanted side reactions. This dual protection strategy is essential for achieving high yields and purity in synthetic pathways.

In recent years, there has been a surge in research focused on thyroid hormone analogs due to their potential applications in treating conditions such as hypothyroidism, hyperthyroidism, and thyroid cancer. The compound 788824-53-3 has been widely used in the synthesis of these analogs because it allows for selective modification and functionalization of the thyroid hormone backbone. This flexibility is critical for designing molecules with enhanced pharmacological properties.

One of the most notable applications of N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine is in the development of novel antithyroid drugs. These drugs are designed to modulate thyroid hormone activity by either inhibiting or enhancing their effects on target tissues. The ability to precisely control the structure of these compounds using CAS No. 788824-53-3 as an intermediate has led to significant advancements in this area.

The protective groups in this compound not only ensure synthetic efficiency but also enhance the stability of intermediates during multi-step syntheses. This stability is particularly important when dealing with sensitive functional groups such as iodothyronamines, which can undergo decomposition under harsh reaction conditions. By incorporating both Boc and TIPS protecting groups, synthetic chemists can achieve greater control over reaction outcomes, leading to higher overall yields.

Recent studies have also explored the use of N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine in the development of prodrugs designed to improve bioavailability and targeted delivery of thyroid hormones. Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body. The protective groups in this compound can be selectively removed under specific physiological conditions, releasing the active thyroid hormone analog at its target site.

The versatility of CAS No. 788824-53-3 extends beyond its use as an intermediate in thyroid hormone synthesis. It has also been employed in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications. The iodine atom present in this molecule can be easily labeled with radioactive isotopes such as iodine-125 or iodine-131, making it a valuable tool for nuclear medicine research.

The synthesis of complex organic molecules often requires careful consideration of reaction conditions to ensure optimal yield and purity. N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine has been shown to facilitate efficient synthetic routes by providing a stable platform for sequential functionalization. This has led to its widespread adoption in both academic and industrial research settings.

In conclusion, N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine (CAS No. 788824-53-3) is a multifaceted compound with significant implications for pharmaceutical chemistry and bioorganic synthesis. Its ability to serve as a protecting group and intermediate in complex synthetic pathways makes it an indispensable tool for researchers developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in advancing drug discovery is likely to grow even further.

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